(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-14-9-13(10-16-15(14)21-17-11)18-22(19,20)8-7-12-5-3-2-4-6-12/h2-10,18H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELUMKKUCEERJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide typically involves the reaction of 3-methyl-[1,2]oxazolo[5,4-b]pyridine with appropriate sulfonamide derivatives under controlled conditions. One common method involves the use of azlactones and 5-amino-3-methyl-1-phenyl-1H-pyrazole under solvent-free conditions with heating . The reaction proceeds through the formation of tetrahydro-1H-pyrazolo[3,4-b]pyridines, which are then converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by the action of POCl3 in air .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is unique due to its specific structural features, such as the presence of both an oxazole and a pyridine ring fused together. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes an oxazole ring fused to a pyridine ring, along with a phenylethenesulfonamide moiety. This specific arrangement is crucial for its biological interactions.
Molecular Formula
- Molecular Formula: C16H16N2O2S
- CAS Number: 1049874-00-1
The biological activity of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various biological pathways.
Anticancer Activity
Research indicates that compounds similar to (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxazole-pyridine compounds can induce apoptosis in cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives have been reported to inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Cytotoxic Evaluation
A study conducted on the cytotoxic effects of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide revealed dose-dependent cytotoxicity across various human cancer cell lines. The highest anti-tumor activity was observed in colon cancer cells with an IC50 value significantly lower than those of standard chemotherapeutic agents like doxorubicin.
Pharmacokinetics and Toxicology
Further investigations into the pharmacokinetics of this compound are necessary to establish its safety profile. Initial findings suggest low toxicity in non-cancerous cell lines, indicating potential for therapeutic use.
Q & A
Q. What are the recommended synthetic routes for (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide?
A general procedure involves coupling sulfonic chloride derivatives with pyridine-based intermediates. For example, benzenesulfonic chloride can be reacted with a substituted pyridinylamine in pyridine using DMAP (4-dimethylaminopyridine) as a catalyst. The reaction mixture is stirred at room temperature, followed by solvent removal, purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate), and recrystallization . Modifications to this protocol may include optimizing stoichiometry or solvent systems to enhance yield or purity.
Q. How can the stereochemical configuration and structural integrity of the compound be validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR to confirm the (E)-configuration of the ethenesulfonamide moiety and assess aromatic proton environments.
- X-ray crystallography : Resolve the stereochemistry of the oxazolo-pyridine core and sulfonamide linkage, as demonstrated for structurally similar compounds .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and formula.
Q. What are the critical considerations for handling and storing this compound to ensure stability?
- Temperature : Store at -20°C under inert atmosphere (argon/nitrogen) to minimize degradation of the sulfonamide group and oxazolo-pyridine heterocycle.
- Solubility : Pre-dissolve in DMSO for biological assays, but avoid prolonged exposure to aqueous buffers at room temperature due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of the oxazolo-pyridine core in biological activity?
- Isosteric replacement : Synthesize analogs with pyridine replaced by pyrimidine or triazine rings to assess electronic effects.
- Kinetic studies : Use time-resolved spectroscopy or radiolabeled compounds to track binding interactions with target proteins.
- Computational docking : Employ software like Discovery Studio to model interactions between the oxazolo-pyridine moiety and active sites, leveraging structural data from related sulfonamides .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide group?
- Substituent variation : Introduce electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups on the phenyl ring to modulate electronic properties.
- Bioisosteric swaps : Replace the sulfonamide with carbamate or urea groups while monitoring changes in potency (e.g., IC shifts in enzyme assays).
- Metabolic stability : Assess modifications like fluorination or methyl addition to the pyridine ring to enhance metabolic resistance, as seen in related analogs .
Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?
- Purity verification : Re-analyze compound batches using HPLC (>98% purity) and ICP-MS (to rule out metal contamination).
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify discrepancies caused by poor absorption or rapid clearance.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside functional readouts .
Q. What experimental designs address limitations in studying degradation pathways of this compound?
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation products via LC-MS.
- Isotope-labeling : Use -labeled analogs to trace metabolic byproducts in hepatic microsomal assays.
- Environmental simulation : Replicate wastewater matrix conditions (e.g., pH 6–9, organic content) to assess persistence, incorporating cooling systems to stabilize samples during long-term experiments .
Methodological Notes
- Synthetic Optimization : For scale-up, replace pyridine with less toxic solvents (e.g., THF) and employ flow chemistry to improve reaction control .
- Data Validation : Cross-reference computational predictions (e.g., LogP, pK) from platforms like ACD/Labs Percepta with empirical measurements to resolve contradictions .
- Ethical Reporting : Disclose batch-to-batch variability and analytical thresholds (e.g., LOD/LOQ) in publications to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
